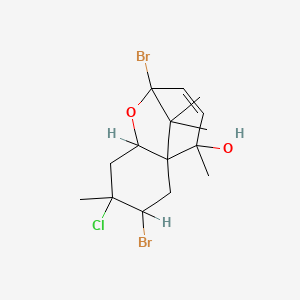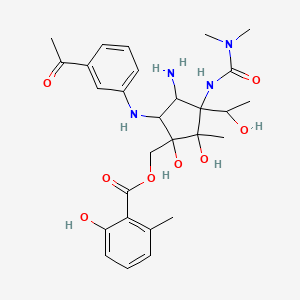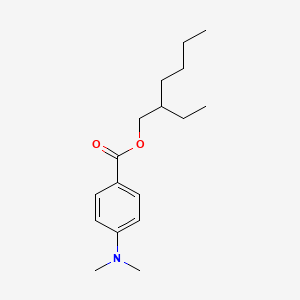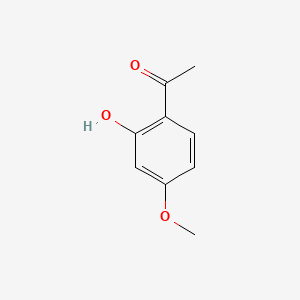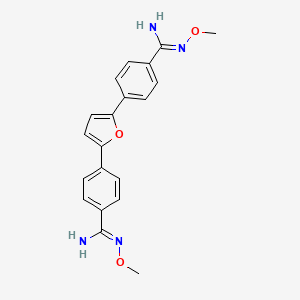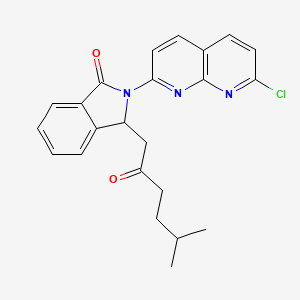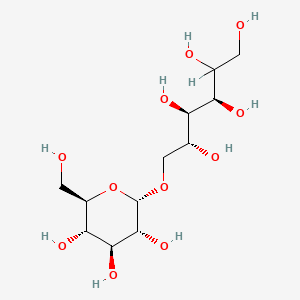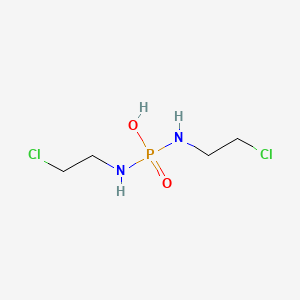
L-Palmitoylcarnitine
Vue d'ensemble
Description
L-Palmitoylcarnitine, also known as Palmitoyl-L-carnitine, is a biochemical that may influence the activity of several enzymes and transporters . It is localized in the mitochondrial membrane and facilitates the transfer of long-chain fatty acids from the cytoplasm into the mitochondria during the oxidation of fatty acids .
Synthesis Analysis
This compound is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . It is a well-known intermediate in mitochondrial fatty acid oxidation . L-Carnitine supplementation has been shown to reduce serum C-reactive protein, a marker of systemic inflammation, and plasma fibrinogen in hemodialysis patients .Molecular Structure Analysis
The molecular formula of this compound is C23H45NO4 . It is amphiphilic and resembles, in some structural respects, a lysolecithin . X-ray diffraction studies showed that palmitoyl carnitine in buffer at a low temperature formed a gel-phase bilayer with fully interdigitated hydrocarbon chains perpendicular to the bilayer surface .Chemical Reactions Analysis
This compound plays a pivotal role in facilitating the movement of acetyl-CoA into the matrices of mitochondria during the oxidation of fatty acids . The beta oxidation yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle .Physical And Chemical Properties Analysis
This compound has a molecular weight of 399.6 g/mol . It is an O-acyl-L-carnitine in which the acyl group is specified as palmitoyl (hexadecanoyl) . It is an O-palmitoylcarnitine and a saturated fatty acyl-L-carnitine .Applications De Recherche Scientifique
Rôle dans la coagulation et la thrombose
La L-Palmitoylcarnitine (L-PC) a été trouvée pour jouer un rôle important dans la coagulation et la thrombose . Elle exerce des effets anticoagulants en potentialisant les activités enzymatiques de la plasmine et de l'activateur tissulaire du plasminogène (tPA). La L-PC interagit directement avec la plasmine et le tPA, montrant de fortes affinités . Chez les modèles murins, l'administration de L-PC a inhibé de manière significative la thrombose artérielle induite par FeCl3 .
Atténuation de la thrombose et de l'inflammation intracérébrales
La L-PC a également atténué la thrombose et l'inflammation intracérébrales dans un modèle murin d'occlusion transitoire de l'artère cérébrale moyenne (tMCAO) . Cela suggère que la L-PC pourrait avoir des effets thérapeutiques potentiels sur les troubles thrombotiques .
Rôle dans la dynamique moléculaire des membranes
La L-PC est impliquée dans la régulation de la dynamique moléculaire des membranes . Cette fonction fait partie de ses rôles biologiques classiques en tant que métabolite important des acides gras endogènes .
Rôle dans la β-oxydation des acides gras
La L-PC est un intermédiaire bien connu de l'oxydation des acides gras mitochondriaux . Elle est synthétisée par la catalyse de la palmitoyl-CoA et de la L-carnitine (L-C), qui est présente dans divers aliments et est un nutriment essentiel pour la production d'énergie et le métabolisme des acides gras .
Rôle dans l'ischémie cardiaque
La L-PC a été impliquée dans la pathologie de l'ischémie cardiaque . Elle s'est avérée s'accumuler dans le cœur ischémique en raison de l'inhibition de la β-oxydation mitochondriale des acides gras . Elle induit également un dysfonctionnement membranaire dans le myocarde ischémique via des mécanismes dépendants et indépendants du Ca2± .
Rôle dans l'apoptose
La L-PC potentialise les fonctions des caspases pour participer à l'apoptose . Cela suggère que la L-PC, en tant que métabolite amphipathique, agit comme l'une des molécules clés des dommages cellulaires induits par l'ischémie .
Mécanisme D'action
Target of Action
L-Palmitoylcarnitine primarily targets the Carnitine Palmitoyltransferase (CPT) system , a key rate-limiting enzyme in the fatty acid oxidation (FAO) pathway . This system plays a crucial role in regulating host immune responses and is of great clinical significance .
Mode of Action
This compound interacts directly with its targets, potentiating their enzymatic activities. For instance, it has been shown to potentiate the enzymatic activities of plasmin and tissue plasminogen activator (tPA) , with high affinities .
Biochemical Pathways
This compound is involved in the regulation of membrane molecular dynamics and the β-oxidation of fatty acids . It is a well-known intermediate in mitochondrial fatty acid oxidation, synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . It also plays a role in the TCA cycle to generate energy .
Pharmacokinetics
It is known that this compound is an endogenous fatty acid metabolite , suggesting that it is naturally synthesized and metabolized within the body.
Result of Action
The action of this compound results in various molecular and cellular effects. It has been implicated in the pathology of cardiac ischemia , causing disorders of vascular endothelium . It also potentiates the functions of caspases to take part in apoptosis . Furthermore, it has been shown to exert anti-coagulant effects .
Action Environment
The action of this compound can be influenced by the membrane lipid environment. For instance, during ischemia, this compound accumulates in the sarcolemma and deranges the membrane lipid environment . This alteration of the membrane lipid environment modulates the KATP channel activity .
Orientations Futures
L-Palmitoylcarnitine has been implicated in the pathology of cardiac ischemia . It has been found to accumulate in the ischemic heart due to the inhibition of mitochondrial β-oxidation of fatty acid . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .
Analyse Biochimique
Biochemical Properties
L-Palmitoylcarnitine interacts with various enzymes and proteins. It is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . The transformation of palmitoyl-CoA into this compound is facilitated by the Carnitine O-palmitoyltransferase family . This interaction is crucial for the transport of long-chain acyl groups across the inner membrane of the mitochondria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to potentiate the enzymatic activities of plasmin and tissue plasminogen activator (tPA), showing high affinities . It also induces elevation of intracellular Ca2+ level in various types of cells , which can lead to disorders of vascular endothelium .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It directly interacts with plasmin and tPA, potentiating their enzymatic activities . This interaction is crucial for its anti-coagulant effects .
Temporal Effects in Laboratory Settings
It has been shown to exert anti-coagulant effects by potentiating the enzymatic activities of plasmin and tissue plasminogen activator (tPA) .
Dosage Effects in Animal Models
In animal models, this compound administration has been shown to significantly inhibit FeCl3-induced arterial thrombosis
Metabolic Pathways
This compound is involved in the tricarboxylic acid cycle (TCA) to generate energy . The beta oxidation yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle .
Transport and Distribution
This compound is actively transferred into the inner membrane of the mitochondria via the carnitine-acylcarnitine translocase . Once inside the inner mitochondrial membrane, the same Carnitine O-palmitoyltransferase family is then responsible for transforming the this compound back to the palmitoyl-CoA form .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria . This localization is crucial for its role in the tricarboxylic acid cycle (TCA) and the production of energy in the form of ATP .
Propriétés
IUPAC Name |
(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRRQXKHMYMOC-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019091 | |
| Record name | Palmitoyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2364-67-2 | |
| Record name | Palmitoyl-(-)-carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoyl-L-carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL CARNITINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G38O5K038 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)
